(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride
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Overview
Description
(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride typically involves the construction of the imidazopyridine core followed by the introduction of the ethanamine side chain. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazopyridine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the ethanamine group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents like ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imidazopyridine N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, it could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industry, it might be used in the development of pharmaceuticals or as an intermediate in the synthesis of other active compounds.
Mechanism of Action
The mechanism of action of (-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to the observed effects. For example, it might inhibit an enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imidazopyridine Derivatives: Other compounds with the imidazopyridine core.
Ethanamine Derivatives: Compounds with similar side chains.
Uniqueness
(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride might be unique in its specific combination of the imidazopyridine core and the ethanamine side chain, which could confer distinct biological activities or chemical properties.
Properties
IUPAC Name |
(1R)-1-imidazo[1,2-a]pyridin-3-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-7(10)8-6-11-9-4-2-3-5-12(8)9;;/h2-7H,10H2,1H3;2*1H/t7-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHXQIUZVUXLMV-XCUBXKJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C2N1C=CC=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN=C2N1C=CC=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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